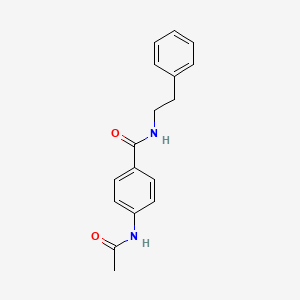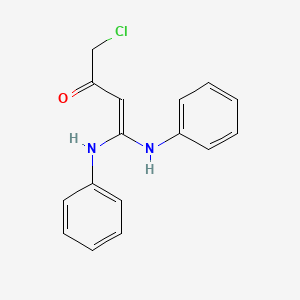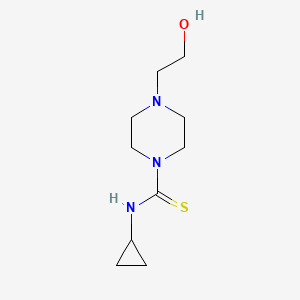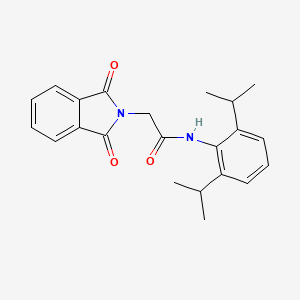![molecular formula C15H19FN2O5S B5885731 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine, also known as FMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMS belongs to the class of sulfonamide compounds and has shown promising results in various studies.
Mécanisme D'action
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine works by inhibiting the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases. These enzymes play a role in various physiological processes, including inflammation and tumor growth. By inhibiting these enzymes, this compound can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to inhibit the activity of metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to reduce the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine in lab experiments is its specificity. This compound targets specific enzymes and processes, which can help researchers better understand the underlying mechanisms of various diseases. However, one limitation is that this compound may not be effective in all cases. Its effectiveness may depend on the specific disease being studied and the individual patient.
Orientations Futures
There are several future directions for 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine research. One area of interest is the potential use of this compound in treating neurodegenerative diseases. Additionally, this compound may be useful in treating other autoimmune diseases, such as lupus and psoriasis. Further research is also needed to determine the optimal dosage and administration of this compound for different conditions. Finally, this compound may have potential applications in veterinary medicine, particularly in the treatment of cancer in animals.
In conclusion, this compound is a chemical compound with promising potential for therapeutic applications. Its specificity and ability to target specific enzymes and processes make it an attractive candidate for further research. While there are still limitations and unknowns, this compound represents an exciting area of study for scientists and researchers in various fields.
Méthodes De Synthèse
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine can be synthesized using a series of chemical reactions. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with morpholine to form 4-fluoro-3-nitrobenzylmorpholine. The nitro group is then reduced to an amino group using hydrogen gas and a catalyst. The resulting compound is then reacted with p-toluenesulfonyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-14-2-1-12(24(20,21)18-5-9-23-10-6-18)11-13(14)15(19)17-3-7-22-8-4-17/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKJJWOHYYYSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)


![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)





![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)